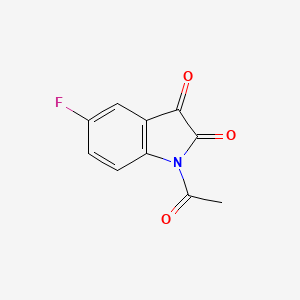

1-Acetyl-5-fluoroindole-2,3-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Acetyl-5-fluoro-1H-indole-2,3-dione is a fluorinated indole derivative. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the fluorine atom in the compound enhances its biological activity and stability.

Synthetic Routes and Reaction Conditions:

Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form indoles.

Industrial Production Methods: Industrial synthesis often involves multi-step processes with high yields and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed:

Oxidized Products: Various oxidized derivatives of the compound.

Reduced Products: Different reduced forms of the compound.

Substituted Products: Compounds with different functional groups replacing the fluorine atom.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the anticancer properties of 1-acetyl-5-fluoroindole-2,3-dione. It has been shown to exhibit significant efficacy against various cancer cell lines through multiple mechanisms:

- Mechanism of Action : The compound induces apoptosis in cancer cells by activating caspases, which are crucial for programmed cell death. This was evidenced in studies where treatment led to increased caspase activity in MCF7 (breast cancer) and A549 (lung cancer) cell lines .

- In Vivo Studies : In vivo experiments demonstrated that this compound significantly suppressed tumor growth. For instance, one study reported a tumor growth inhibition of 65.3% at a dose of 5 mg/kg over 21 days .

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study 1 | MCF7 | <1 | Apoptosis via caspase activation |

| Study 2 | A549 | <1 | Apoptosis via caspase activation |

| In Vivo Study | Various Tumors | 65.3% inhibition at 5 mg/kg | Tumor growth suppression |

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Research indicates that it exhibits significant activity against various bacterial strains, making it a candidate for developing new antibiotics.

- Study Findings : In vitro assays showed that this compound inhibited the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 10 µg/mL |

| Escherichia coli | 15 µg/mL |

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective properties, particularly relevant for conditions like Alzheimer's disease.

- Neuroprotection Mechanism : Studies have indicated that this compound can reduce tau phosphorylation and improve cognitive function in animal models. This effect is attributed to its ability to modulate signaling pathways involved in neurodegeneration .

Case Study 1: Anticancer Efficacy

A comprehensive study conducted by researchers involved administering varying doses of this compound to mice with induced tumors. The results showed a dose-dependent response with significant tumor reduction observed at higher doses (10 mg/kg), leading to further investigations into its pharmacokinetics and potential clinical applications.

Case Study 2: Antimicrobial Activity Assessment

In another study focusing on antimicrobial properties, the compound was tested against a panel of bacterial strains using standard protocols from the National Committee for Clinical Laboratory Standards (NCCLS). The results confirmed its effectiveness as a potential lead compound for antibiotic development.

Wirkmechanismus

The mechanism of action of 1-Acetyl-5-fluoroindole-2,3-dione involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to bind to biological receptors, leading to various biological effects. The pathways involved include inhibition of specific enzymes and modulation of receptor activity .

Vergleich Mit ähnlichen Verbindungen

5-Fluoroindole-2,3-dione: Another fluorinated indole derivative with similar biological activities.

1-Acetylindole-2,3-dione: Lacks the fluorine atom but has similar structural features.

Uniqueness: 1-Acetyl-5-fluoro-1H-indole-2,3-dione is unique due to the presence of the fluorine atom, which enhances its biological activity and stability compared to non-fluorinated analogs .

Biologische Aktivität

1-Acetyl-5-fluoroindole-2,3-dione is a fluorinated derivative of indole that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant research findings, case studies, and data tables.

This compound is characterized by the following chemical structure:

This compound features a fluorine atom at the 5-position of the indole ring, which is known to influence its biological activity significantly.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to affect multiple biochemical pathways, including:

- Inhibition of Tubulin Polymerization : Similar compounds have demonstrated the ability to bind to tubulin and disrupt microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells .

- Antimicrobial Activity : The presence of the fluorine atom enhances the lipophilicity and membrane permeability of indole derivatives, which may contribute to their antimicrobial properties .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer potential. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. The following table summarizes key findings from recent studies:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | Huh7 (Liver Cancer) | 5.0 | Tubulin polymerization inhibition |

| Study B | MCF-7 (Breast Cancer) | 0.57 | G2/M phase arrest; microtubule disruption |

| Study C | A549 (Lung Cancer) | 3.5 | Induction of apoptosis |

Case Studies

- Tubulin Inhibition : A study highlighted that derivatives similar to this compound showed potent inhibition of tubulin polymerization in Huh7 hepatocellular carcinoma cells, leading to G2/M phase arrest and subsequent apoptotic cell death .

- Cytotoxicity in Breast Cancer : Another investigation revealed that this compound exhibited significant cytotoxicity against MCF-7 cells with an IC50 value of 0.57 µM, indicating its potential as a therapeutic agent in breast cancer treatment .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Fluorinated indoles are known for their enhanced activity against various pathogens due to improved membrane penetration. Studies have shown that derivatives can exhibit considerable antibacterial effects against both Gram-positive and Gram-negative bacteria .

Eigenschaften

IUPAC Name |

1-acetyl-5-fluoroindole-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO3/c1-5(13)12-8-3-2-6(11)4-7(8)9(14)10(12)15/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHUUKCCKZAARAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=C(C=C(C=C2)F)C(=O)C1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.